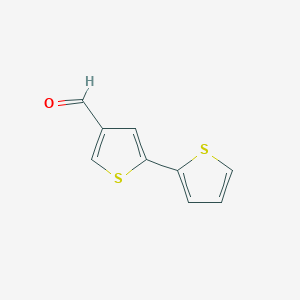

5-(Thiophen-2-YL)thiophene-3-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6OS2 |

|---|---|

Molecular Weight |

194.3 g/mol |

IUPAC Name |

5-thiophen-2-ylthiophene-3-carbaldehyde |

InChI |

InChI=1S/C9H6OS2/c10-5-7-4-9(12-6-7)8-2-1-3-11-8/h1-6H |

InChI Key |

RWZBNAHSGYWZLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=CS2)C=O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 5 Thiophen 2 Yl Thiophene 3 Carbaldehyde

Aldehyde Group Transformations

The aldehyde group present in 5-(Thiophen-2-yl)thiophene-3-carbaldehyde is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. These transformations are fundamental in modifying the molecule's electronic and structural properties.

Condensation Reactions with Amines: Schiff Base Formation

The condensation of aldehydes with primary amines to form imines, commonly known as Schiff bases, is a fundamental reaction in organic chemistry. mdpi.com The aldehyde group of this compound readily undergoes this reaction. The process typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine.

This reaction pathway is significant as it introduces a nitrogen atom into the molecular framework, which can alter the electronic properties of the conjugated system and provide a new site for coordination with metal ions. mdpi.com The synthesis of Schiff bases from thiophene-based aldehydes is a well-established method for creating ligands for coordination chemistry and as intermediates for more complex organic compounds. mdpi.com

Knoevenagel Condensation for Extended Conjugated Systems

The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds and extending π-conjugated systems. This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base. For thiophene-based aldehydes, this reaction provides a direct route to α,β-unsaturated derivatives with enhanced conjugation. mdpi.com

Research on related thiophene-carbaldehydes demonstrates their successful participation in Knoevenagel condensations with various active methylene compounds. mdpi.com These reactions are crucial for the synthesis of molecules with tailored optical and electronic properties for applications in organic electronics. The extension of the conjugated system generally leads to a red shift in the absorption spectrum and a smaller HOMO-LUMO gap.

| Thiophene (B33073) Aldehyde Derivative | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4,6-Dibromothieno[3,4-b]thiophene-2-carbaldehyde | Malononitrile (B47326) | Toluene, 110 °C | (E)-2-((4,6-Dibromothieno[3,4-b]thiophen-2-yl)methylene)malononitrile | mdpi.com |

| 4,6-Dibromothieno[3,4-b]thiophene-2-carbaldehyde | 2-Benzothiazoleacetonitrile | Aluminum oxide, Toluene, 110 °C | (E)-2-(benzo[d]thiazol-2-yl)-3-(4,6-dibromothieno[3,4-b]thiophen-2-yl)acrylonitrile | mdpi.com |

| (Z)-2-arylidenebenzo[b]thiophen-3(2H)-ones | Ethyl cyanoacetate (B8463686) / Malononitrile | Piperidine, Ethanol | 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyran derivatives | researchgate.net |

Aldol Condensation leading to Chalcone (B49325) Derivatives

The Aldol condensation, particularly the Claisen-Schmidt variant, is a widely used method for synthesizing chalcones (α,β-unsaturated ketones). journaljpri.com This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. Thiophene-3-carbaldehyde and its derivatives are excellent substrates for this reaction, reacting with various acetophenones to yield thiophene-containing chalcones. nih.govnih.gov

These chalcone derivatives are of significant interest due to their diverse biological activities and their utility as intermediates in the synthesis of flavonoids and other heterocyclic compounds. nih.gov The reaction is typically carried out in an alcohol solvent with a strong base like potassium hydroxide. nih.govnih.gov The substituent on the acetophenone (B1666503) ring can be varied to fine-tune the properties of the resulting chalcone. nih.govnih.gov

| Acetophenone Derivative | Catalyst/Solvent | Resulting Chalcone | Yield | Reference |

|---|---|---|---|---|

| 4-hydroxyacetophenone | KOH / Ethanol | 1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one | Not specified | nih.govnih.gov |

| 4-methoxyacetophenone | KOH / Ethanol | 1-(4-methoxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one | Not specified | nih.govnih.gov |

| 4-ethoxyacetophenone | KOH / Ethanol | 1-(4-ethoxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one | Not specified | nih.govnih.gov |

| 4-bromoacetophenone | KOH / Ethanol | 1-(4-bromophenyl)-3-(thiophen-3-yl)prop-1-en-3-one | Not specified | nih.govnih.gov |

| Acetophenone | KOH / Ethanol | 3-(3-phenylprop-1-ene-3-one-1-yl)thiophene | 85% | nih.gov |

Polymerization Behavior of Thiophene-Carbaldehyde Monomers

Thiophene derivatives are primary building blocks for conducting polymers due to their environmental stability and excellent electronic properties. journalskuwait.org The presence of the carbaldehyde group on the thiophene backbone introduces a site for polymerization or post-polymerization functionalization, although it can also present challenges to direct polymerization. acs.org

Investigation of Polymerization Mechanisms

Several mechanisms can be explored for the polymerization of thiophene-carbaldehyde monomers.

Acid-Catalyzed Polymerization : Studies on thiophene-2-carbaldehyde (B41791) have shown that polymerization can be initiated by acids like HCl. journalskuwait.orgresearchgate.net This process is believed to proceed via an electrophilic addition mechanism involving the aldehyde group. The resulting polymer is often a dark, insoluble powder. journalskuwait.org

Oxidative Polymerization : Both chemical and electrochemical oxidative polymerization are common methods for synthesizing polythiophenes. However, commercially available thiophene aldehydes can be extremely difficult to polymerize directly through these methods. acs.org A successful strategy to overcome this involves incorporating the thiophene-aldehyde unit into a more easily polymerizable monomer, such as a trimer flanked by electroactive EDOT (3,4-ethylenedioxythiophene) units. acs.org

Cross-Coupling Polymerization : For thiophene monomers that are appropriately halogenated, transition metal-catalyzed cross-coupling reactions like Yamamoto or Stille coupling are powerful methods for creating well-defined, regioregular polymers. rsc.orgtue.nl This would require prior modification of the this compound monomer to introduce leaving groups (e.g., bromine atoms) at the desired positions for polymerization.

Control of Polymer Architecture and Morphology

The control over polymer architecture (e.g., molecular weight, dispersity, regioregularity) and morphology (e.g., crystallinity, film surface) is critical for optimizing the performance of polythiophenes in electronic devices.

Regioregularity : The way monomer units are connected (head-to-tail, head-to-head, or tail-to-tail) significantly impacts the polymer's ability to self-assemble and form ordered structures, which is crucial for charge transport. rsc.org Chain-growth polymerization methods often provide better control over regioregularity compared to step-growth mechanisms. rsc.org

Molecular Weight and Dispersity : The choice of polymerization method and catalyst system can influence the molecular weight and dispersity (Đ) of the resulting polymers. For example, cationic ring-opening polymerization of thiophene-substituted oxazolines can yield polymers with narrow to moderate dispersity. helsinki.fi

Morphology : The polymerization conditions and the inherent structure of the monomer dictate the final morphology of the polymer. For instance, the acid-catalyzed polymerization of thiophene-2-carbaldehyde produces spherical nanoparticles with a rough surface. journalskuwait.orgresearchgate.net The gradual increase of thiophene units within a polymer backbone has been shown to result in more ordered crystalline molecular structures. rsc.org The final polymer morphology, whether it's crystalline, amorphous, or forms specific nanostructures, directly affects its electronic and optical properties.

Post-Polymerization Functionalization through Aldehyde Reactivity

The presence of a reactive aldehyde group on the thiophene ring of this compound offers a versatile platform for the post-polymerization functionalization of its corresponding polymers. This approach allows for the modification of the polymer's physicochemical properties after the main polymer backbone has been synthesized, providing a strategic advantage for tailoring materials for specific applications. The high reactivity of the aldehyde moiety serves as a chemical handle for a variety of subsequent chemical modifications. acs.org

One of the primary pathways for functionalizing these aldehyde-bearing polymers is through cross-linking reactions. This process enhances the stability and insolubility of the polymer films, which is particularly advantageous for applications in biological environments and bioelectronics. acs.org For instance, insoluble semiconducting films have been successfully formed by utilizing ethylenediamine (B42938) as a cross-linker. researchgate.netacs.org This reaction demonstrates the utility of the aldehyde group for straightforward chemical modification of the material. researchgate.netacs.org The cross-linking can be performed both in solution and on solid films, showcasing the versatility of this functionalization strategy. acs.org

Beyond cross-linking, the aldehyde group is an effective site for grafting various functional molecules onto the polymer surface. This has been demonstrated by the successful grafting of fluorescent polyamine nanoparticles onto the surface of aldehyde-bearing thiophene-based polymer films. researchgate.netacs.orgnih.gov This modification results in the creation of a fluorescent semiconducting polymer film, highlighting how post-polymerization functionalization can be used to introduce new optical or electronic properties to the material. researchgate.netacs.org The ability to attach different molecules, including those that are sensitive to thermo, photo, electro, or pH stimuli, makes these polymers highly valuable for a wide range of applications. researchgate.netnih.gov

The general strategies for incorporating functional groups into polythiophenes include synthesizing a monomer that already contains the desired functionality or performing post-polymerization reactions on a precursor polymer. cmu.edu The latter approach, which is relevant here, allows for the creation of a variety of functional polymers from a single, well-defined parent polymer. The aldehyde group, with its well-established reactivity, provides a reliable "click" chemistry handle for such modifications. rsc.org

The introduction of functional groups via post-polymerization modification can significantly influence the polymer's properties. For example, the introduction of carboxylic acid groups has been shown to raise the ionization potential and shift the absorption maximum of polythiophenes. d-nb.info While not a direct reaction of the aldehyde, this illustrates the principle of tuning polymer properties through post-synthesis modification of a reactive group.

Detailed research findings on the functionalization of aldehyde-bearing thiophene polymers are summarized in the table below, which illustrates the reactants, conditions, and outcomes of these modification reactions.

| Reactant/Molecule | Reaction Type | Outcome | Reference |

| Ethylenediamine | Cross-linking | Formation of insoluble semiconducting films | acs.orgresearchgate.netacs.org |

| Fluorescent polyamine nanoparticles | Grafting | Creation of a fluorescent semiconducting polymer film | acs.orgresearchgate.netacs.org |

This post-polymerization functionalization capability is a key feature of polymers derived from this compound, enabling the development of advanced materials with tailored properties for diverse technological applications.

Advanced Spectroscopic Characterization Techniques for Thiophene Carbaldehyde Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 5-(thiophen-2-yl)thiophene-3-carbaldehyde, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aldehydic proton and the aromatic protons on the two thiophene (B33073) rings. The aldehydic proton typically appears as a singlet in the downfield region, generally between δ 9.8 and 10.1 ppm, due to the deshielding effect of the carbonyl group. For instance, the aldehyde proton in the related compound 5-(hydroxy(cyclohexenyl)methyl)thiophene-3-carbaldehyde has been observed at δ 10.03 ppm in acetone-d6, indicating the strong deshielding environment of the formyl group. The protons on the thiophene rings will resonate in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns being dependent on their position relative to the substituents and the sulfur heteroatom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of δ 180-195 ppm. The sp²-hybridized carbons of the thiophene rings will appear in the aromatic region (δ 120-150 ppm). The precise chemical shifts are influenced by the substitution pattern and the electronic effects of the aldehyde group and the adjacent thiophene ring.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Technique | Expected Chemical Shift (δ, ppm) |

| Aldehydic Proton | ¹H NMR | 9.8 - 10.1 |

| Thiophene Protons | ¹H NMR | 7.0 - 8.5 |

| Carbonyl Carbon | ¹³C NMR | 180 - 195 |

| Thiophene Carbons | ¹³C NMR | 120 - 150 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is employed to identify functional groups and probe the molecular structure of this compound.

FTIR Spectroscopy: The FTIR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, which is typically observed in the region of 1660-1700 cm⁻¹. For similar thiophene-carbaldehyde derivatives, this peak is often found around 1672 cm⁻¹. Other characteristic bands include C-H stretching vibrations of the aromatic rings (around 3100-3000 cm⁻¹), C=C stretching vibrations of the thiophene rings (in the 1600-1400 cm⁻¹ region), and C-S stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=C and C-S stretching modes of the thiophene rings are often strong in the Raman spectrum, offering insights into the conjugation and symmetry of the molecule.

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| C=O Stretch (Aldehyde) | FTIR | 1660 - 1700 |

| Aromatic C-H Stretch | FTIR/Raman | 3100 - 3000 |

| Thiophene C=C Stretch | FTIR/Raman | 1600 - 1400 |

| C-S Stretch | FTIR/Raman | 850 - 600 |

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Conjugation and Optical Properties

Mass Spectrometry (HRMS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight of this compound (C₉H₆OS₂), allowing for the confirmation of its elemental composition. The expected exact mass can be calculated and compared with the experimental value to verify the identity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique can be used to analyze the purity of the compound and to study its fragmentation pattern upon electron ionization. Typical fragmentation pathways for thiophene derivatives involve cleavage of the side chains and fragmentation of the heterocyclic rings.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. researchgate.netchemicalbook.comnih.gov For this compound (C₉H₆OS₂), the theoretical elemental composition can be calculated and compared with experimental results to confirm the purity and empirical formula of the synthesized compound.

Table 3: Theoretical Elemental Composition of this compound (C₉H₆OS₂)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.01 | 9 | 108.09 | 55.64 |

| Hydrogen (H) | 1.01 | 6 | 6.06 | 3.12 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 8.23 |

| Sulfur (S) | 32.07 | 2 | 64.14 | 33.01 |

| Total | 194.3 | 100.00 |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS can provide valuable information on the chemical environment of the sulfur, carbon, and oxygen atoms. Studies on poly(2,2'-bithiophene) have shown that the S 2p and C 1s core-level spectra can reveal the presence of neutral and partially charged species, which is crucial for understanding the electronic properties of thiophene-based materials. mdpi.com The binding energies of the S 2p electrons in thiophenic sulfur are typically observed in the range of 163-165 eV. Analysis of the XPS spectra can thus confirm the integrity of the thiophene rings and provide insights into the electronic structure at the surface of the material.

Computational and Theoretical Investigations of 5 Thiophen 2 Yl Thiophene 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of thiophene-based molecules due to its favorable balance of computational cost and accuracy. rdd.edu.iq By modeling the electron density, DFT can predict a wide range of molecular properties, from geometric parameters to spectroscopic behavior. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used for such systems, often paired with a basis set like 6-31G(d,p) or 6-311++G(d,p) to achieve reliable results. nih.govnih.gov

The first step in any DFT analysis is the optimization of the molecule's geometry to find its lowest energy conformation. For 5-(Thiophen-2-YL)thiophene-3-carbaldehyde, key structural parameters include the bond lengths and angles within the thiophene (B33073) rings and the aldehyde group, as well as the dihedral angle between the two thiophene rings.

Computational studies on similar bithiophene and polythiophene systems show that the planarity between adjacent thiophene rings is a critical factor influencing the electronic properties. rdd.edu.iq The dihedral angle between the two rings in this compound dictates the extent of π-conjugation across the molecule. While a fully planar conformation maximizes conjugation, steric hindrance between hydrogen atoms on adjacent rings can lead to a slightly twisted structure in the ground state. The aldehyde group's orientation relative to its attached thiophene ring is also crucial. Potential energy surface (PES) scans can be performed by systematically rotating these dihedral angles to identify the most stable conformer. nih.gov

Below are typical bond lengths and angles expected for this class of molecule, based on DFT calculations of related thiophene derivatives. nih.gov

Table 1: Predicted Geometrical Parameters for this compound This interactive table provides representative values for key structural parameters.

| Parameter | Atom Pair/Triplet | Predicted Value |

|---|---|---|

| Bond Length | C=C (in ring) | ~1.37 - 1.38 Å |

| Bond Length | C-C (in ring) | ~1.42 - 1.43 Å |

| Bond Length | C-S (in ring) | ~1.72 - 1.74 Å |

| Bond Length | C-C (inter-ring) | ~1.46 Å |

| Bond Length | C=O (aldehyde) | ~1.22 Å |

| Bond Angle | C-S-C (in ring) | ~92° |

| Bond Angle | C-C-C (in ring) | ~112° - 113° |

| Dihedral Angle | S-C-C-S (inter-ring)| ~25° - 35° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and charge transfer processes. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

For π-conjugated molecules like this compound, both the HOMO and LUMO are typically delocalized π-orbitals spread across the bithiophene backbone. researchgate.net DFT calculations can visualize the spatial distribution of these orbitals and determine their energy levels.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE_gap), is a critical parameter. It provides an estimate of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.gov A smaller energy gap generally corresponds to higher reactivity and easier electronic excitation, which is a desirable trait for applications in organic electronics. rdd.edu.iq Thiophene-based systems are known for their tunable electronic properties, and DFT calculations show that their energy gaps can be modulated by structural modifications. jchps.comderpharmachemica.com

Table 2: Representative FMO Energies and Energy Gap This interactive table presents typical energy values calculated via DFT for conjugated thiophene systems.

| Orbital | Parameter | Predicted Energy (eV) |

|---|---|---|

| HOMO | E_HOMO | ~ -5.3 to -5.8 eV |

| LUMO | E_LUMO | ~ -1.8 to -2.1 eV |

| Energy Gap | ΔE_gap (E_LUMO - E_HOMO)| ~ 3.2 to 4.0 eV |

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites involved in molecular interactions. researchgate.net The MEP map uses a color scale to represent different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values. researchgate.net

For this compound, the MEP map is expected to show a significant region of negative electrostatic potential (red/yellow) around the carbonyl oxygen atom of the aldehyde group, due to the high electronegativity and lone pairs of oxygen. This site represents the primary center for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atom of the aldehyde group and the hydrogens attached to the thiophene rings would exhibit positive potential (blue), making them potential sites for nucleophilic interaction. researchgate.net

DFT calculations are highly effective at predicting various spectroscopic properties, which can be used to confirm the structure of a synthesized compound.

Vibrational Frequencies (FT-IR): Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the absorption peaks in an FT-IR spectrum. scielo.org.za The calculated frequencies are often systematically overestimated compared to experimental values, so they are typically scaled by an empirical factor to improve agreement. Key predicted vibrations for this compound would include the C=O stretching of the aldehyde, C=C and C-S stretching within the thiophene rings, and C-H stretching and bending modes. jchps.com

NMR Chemical Shifts (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable way to predict NMR chemical shifts. nih.gov Calculated shifts for the hydrogen and carbon atoms in the molecule can be compared to experimental data to aid in signal assignment. The predicted shifts are sensitive to the electronic environment of each nucleus.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. derpharmachemica.com For this conjugated system, the lowest energy electronic transitions, such as the HOMO → LUMO transition, are typically of a π → π* character and are responsible for the primary absorption bands. nih.gov

Table 3: Predicted Key Vibrational Frequencies This interactive table shows the expected regions for significant vibrational modes.

| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H stretch (aromatic) | Stretching of H atoms on thiophene rings | ~3120 - 3070 |

| C=O stretch (aldehyde) | Stretching of the carbonyl group | ~1660 - 1700 |

| C=C stretch (aromatic) | Skeletal vibrations of thiophene rings | ~1630 - 1430 |

| C-S stretch (aromatic) | Stretching within thiophene rings | ~710 - 630 |

Quantum Chemical Studies on Electronic Transitions and Optical Behavior

Quantum chemical methods, particularly TD-DFT, provide a deeper understanding of the electronic transitions that govern the optical properties of this compound. derpharmachemica.com By exciting an electron from an occupied orbital to an unoccupied one, the molecule transitions to an excited state. nih.gov

The analysis of these transitions involves identifying which molecular orbitals are involved. For a π-conjugated system, the most significant low-energy transition is typically from the HOMO to the LUMO. The calculated absorption wavelength (λ_max) and the oscillator strength (a measure of the transition's probability) are key outputs. These calculations help explain the molecule's color and its potential for applications in optical materials, such as organic light-emitting diodes (OLEDs) or dye-sensitized solar cells, where light absorption is a critical first step. derpharmachemica.comresearchgate.net

Computational Modeling of Molecular Interactions

Beyond the properties of a single molecule, computational modeling can be used to investigate how this compound interacts with itself and with other molecules. This is crucial for understanding its behavior in condensed phases (solid or liquid) and its potential to form structured materials.

These models can simulate intermolecular forces such as:

Hydrogen Bonding: The electron-rich oxygen of the aldehyde group can act as a hydrogen bond acceptor, interacting with donor molecules.

π-π Stacking: The planar, electron-rich surfaces of the thiophene rings can stack on top of each other, a common interaction in aromatic compounds that influences crystal packing and charge transport in solid-state materials.

Techniques like molecular docking can be employed to predict the binding mode and affinity of the molecule to a specific receptor site, which is relevant in materials science for designing self-assembling systems or in medicinal chemistry for drug design. nih.gov Analyzing non-covalent interactions provides insight into how these molecules might organize in thin films, which is vital for electronic device performance.

Analysis of Intermolecular Hydrogen Bonding Networks

While the aldehyde group in this compound is not a classical hydrogen bond donor, the oxygen atom can act as a hydrogen bond acceptor. Theoretical studies on related thiophene derivatives suggest the potential for various intermolecular interactions that can influence the solid-state packing and, consequently, the material's electronic properties.

Computational analyses, such as Density Functional Theory (DFT), are employed to explore these interactions. For instance, in the crystalline structure of similar organic molecules, weak hydrogen bonds like C-H···O are frequently observed. In the case of this compound, the hydrogen atoms on the thiophene rings could potentially form such weak hydrogen bonds with the aldehyde oxygen of neighboring molecules.

Molecular electrostatic potential (MESP) surfaces are a valuable tool in these investigations, as they help to identify the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. The aldehyde oxygen would be a region of negative potential, making it a likely site for interaction with electropositive hydrogen atoms on adjacent molecules.

Furthermore, studies on thiophene-2-carboxamide derivatives have utilized DFT to analyze both intermolecular and intramolecular hydrogen bonds, revealing how different functional groups can engage in these interactions and influence molecular assembly. nih.gov For this compound, the primary intermolecular interactions, aside from π-π stacking of the thiophene rings, would likely be dominated by these weak hydrogen bonds, which collectively contribute to the stability of the crystal lattice.

Below is a hypothetical data table illustrating the types of intermolecular interactions that could be investigated for this compound based on computational models of analogous compounds.

| Interaction Type | Donor Atom | Acceptor Atom | Typical Distance (Å) | Theoretical Method |

| Weak Hydrogen Bond | C-H (Thiophene Ring) | O (Aldehyde) | 2.2 - 3.0 | DFT, AIM |

| π-π Stacking | Thiophene Ring | Thiophene Ring | 3.3 - 3.8 | DFT with Dispersion Correction |

Note: This data is illustrative and based on typical values found in computational studies of similar organic molecules.

Study of Intramolecular Interactions and Conformational Energetics

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the two thiophene rings. This rotation determines the dihedral angle between the rings and significantly impacts the extent of π-conjugation, which in turn affects the electronic and optical properties of the molecule and any resulting polymers.

Computational methods are essential for mapping the potential energy surface associated with this rotation. By systematically varying the dihedral angle and calculating the corresponding energy, a conformational energy profile can be generated. These calculations typically reveal the most stable conformations (energy minima) and the energy barriers to rotation (transition states).

For 2,2'-bithiophene, the parent structure, computational studies have shown that the molecule can exist in syn (cis-like) and anti (trans-like) conformations, with a relatively low energy barrier for interconversion. The introduction of substituents, such as the carbaldehyde group in this compound, can influence the relative energies of these conformers due to steric and electronic effects.

A computational study on substituted 2,2'-bithiophenes investigated the effect of various functional groups on the molecule's geometry and excitation energies. whiterose.ac.uk It was noted that the nature and position of the substituent can alter the bond lengths and dihedral angles of the thiophene rings. whiterose.ac.uk For this compound, the aldehyde group at the 3-position is expected to introduce some steric hindrance that may favor a more twisted conformation in the ground state to minimize repulsion.

Intramolecular hydrogen bonding is also a possibility that can influence conformational preference. In certain orientations, a weak C-H···O interaction could occur between a hydrogen atom on one thiophene ring and the aldehyde oxygen. DFT calculations, including Natural Bond Orbital (NBO) analysis, can be used to identify and quantify the strength of such intramolecular interactions. nih.gov

The following table summarizes key parameters often investigated in the conformational analysis of bithiophene derivatives.

| Conformational Parameter | Description | Typical Computational Method | Expected Influence on Properties |

| Inter-ring Dihedral Angle | The angle between the planes of the two thiophene rings. | DFT, MP2 | Affects π-conjugation and HOMO-LUMO gap. |

| Rotational Energy Barrier | The energy required to rotate from one stable conformation to another. | DFT (Transition State Search) | Influences molecular dynamics and flexibility. |

| Relative Conformer Energies | The energy difference between stable syn and anti conformations. | DFT, Coupled Cluster | Determines the dominant conformation at a given temperature. |

Computational Approaches to Polymerization Mechanisms and Polymer Properties

Understanding the polymerization of this compound is crucial for designing novel conductive polymers with tailored properties. Computational chemistry provides powerful tools to investigate the reaction mechanisms and predict the characteristics of the resulting polymers.

The polymerization of thiophene derivatives can proceed through various mechanisms, including electrochemical and chemical oxidative polymerization. DFT calculations can be used to model the initial steps of these processes, such as the formation of radical cations and their subsequent coupling. By calculating the energies of reactants, intermediates, and transition states, the most favorable reaction pathways can be elucidated.

Once the polymer chain is formed, computational methods are employed to predict its structural and electronic properties. For polythiophenes, key properties of interest include the band gap, ionization potential, and electron affinity, which are critical for applications in organic electronics. DFT and time-dependent DFT (TD-DFT) are commonly used to calculate these properties for oligomers of increasing length, and the results are then extrapolated to the polymer limit. tandfonline.com

The presence of the carbaldehyde group in this compound can significantly influence the properties of the resulting polymer. It can be used as a reactive handle for post-polymerization modification or it can affect the polymer's morphology and solubility. Computational studies on poly(thiophene-2-carbaldehyde) have shown that the polymerization can be catalyzed by acid and results in a material with distinct morphological and electronic properties. journalskuwait.org

Molecular dynamics (MD) simulations can provide insights into the morphology of the polymer in the solid state or in solution. These simulations can help to understand how polymer chains pack together and how this packing is influenced by intermolecular forces, which is crucial for charge transport in organic semiconductor devices.

The table below outlines the computational approaches and the polymer properties they can predict.

| Computational Approach | Predicted Polymer Properties | Relevance to Application |

| DFT/TD-DFT on Oligomers | Band Gap, HOMO/LUMO levels, Absorption Spectra | Performance in organic solar cells and LEDs. |

| Quantum Chemical Calculations | Reaction Pathways, Activation Energies | Optimization of polymerization synthesis conditions. |

| Molecular Dynamics (MD) | Morphology, Chain Packing, Solubility | Charge transport efficiency and processability of materials. |

Advanced Research Directions and Potential Applications in Materials Science

Development of Optoelectronic Materials

The electron-rich thiophene (B33073) rings form a conjugated system that is fundamental to the electronic properties of organic semiconductors. The aldehyde functionality provides a reactive site for polymerization and modification, enabling the creation of sophisticated materials for optoelectronic devices.

Thiophene-Based Conjugated Polymers and Oligomers for Organic Electronics

Thiophene-containing polymers and oligomers are cornerstones of organic electronics due to their excellent charge transport properties and environmental stability. rsc.org The compound 5-(Thiophen-2-YL)thiophene-3-carbaldehyde serves as a critical intermediate in the synthesis of such π-conjugated systems. The bithiophene unit contributes to the delocalization of π-electrons along the polymer backbone, which is essential for efficient charge carrier mobility. The strategic placement of the aldehyde group at the 3-position allows for its conversion into other functional groups or for its use in condensation polymerization reactions, such as the Knoevenagel condensation, to extend the conjugated system.

The resulting polymers often feature a donor-acceptor (D-A) architecture, where the electron-rich thiophene units act as the donor. By reacting the aldehyde with various electron-accepting moieties, the electronic properties, such as the HOMO/LUMO energy levels and the bandgap, can be precisely tuned. This tunability is critical for optimizing performance in various organic electronic devices, including organic field-effect transistors (OFETs). rsc.org For instance, polymers incorporating fused thiophene rings, like thieno[3,2-b]thiophene (B52689), have demonstrated high charge-carrier mobilities, a property enhanced by the planar structure and potential for strong intermolecular π-π stacking. ulb.ac.be

| Polymer Class | Key Structural Feature | Potential Advantage | Target Application |

| Donor-Acceptor Copolymers | Alternating electron-rich (thiophene) and electron-poor units | Tunable bandgap, improved charge separation | Organic Solar Cells, OFETs |

| Fused Thiophene Polymers | Planar, rigid backbone (e.g., incorporating thienothiophene) | Enhanced π-π stacking, higher charge mobility | High-Performance OFETs |

| Functionalized Polythiophenes | Pendent groups attached via aldehyde precursor | Modified solubility, energy levels, and film morphology | Solution-Processable Electronics |

Integration into Organic Solar Cells and Light-Emitting Diodes

The tailored electronic properties of polymers derived from this compound make them promising candidates for active layers in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). In OSCs, thiophene-based materials can function as the electron donor component in the bulk heterojunction active layer. The broad absorption spectra and appropriate energy levels of these materials are key to efficient light harvesting and charge separation. mdpi.comnih.gov Research on materials with similar fused-thiophene structures has yielded significant power conversion efficiencies (PCEs). researchgate.netnih.gov

In the realm of OLEDs, thiophene-based compounds are utilized as emissive materials. researchgate.net Donor-π-acceptor (D-π-A) molecules, which can be synthesized from thiophene aldehyde precursors, often exhibit strong fluorescence. beilstein-journals.orgresearchgate.net For example, a D-π-A fluorophore incorporating a thieno[3,2-b]thiophene π-linker was successfully used as an emitter in an OLED, achieving a maximum external quantum efficiency of 4.61% and a current efficiency of 10.6 cd/A. beilstein-journals.orgbeilstein-archives.org The introduction of a five-membered thiophene ring as the π-core in multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters has been shown to enhance charge transfer and lead to OLEDs with high efficiency (EQE of 34.6%) and reduced efficiency roll-off. rsc.org

| Device Type | Role of Thiophene-Based Material | Key Performance Metric | Reference Example |

| Organic Solar Cell (OSC) | Electron Donor | Power Conversion Efficiency (PCE) | Fused-thiophene derivatives have achieved high PCEs. mdpi.comresearchgate.net |

| Organic Light-Emitting Diode (OLED) | Emissive Layer (Emitter) | External Quantum Efficiency (EQE), Luminous Efficiency | Thienothiophene-based emitter achieved 10.6 cd/A. beilstein-journals.orgbeilstein-archives.org |

Design of Functionalizable Semiconducting Polymers

The aldehyde group is a versatile functional handle for modifying the properties of semiconducting polymers. researchgate.netnih.gov This functionality allows for post-polymerization modification, a powerful strategy for creating materials with specific, targeted characteristics without altering the main polymer backbone. The high reactivity of the aldehyde group can be exploited to graft on different molecules, crosslink polymer chains, or improve surface adhesion. researchgate.netnih.gov

For example, researchers have demonstrated that introducing an aldehyde functionality into thiophene-based polymers allows for the formation of insoluble semiconducting films by using diamines as crosslinkers. nih.gov This process is valuable for creating stable device layers. Furthermore, the aldehyde groups on the surface of a polymer film can be used to attach other functional units, such as fluorescent nanoparticles, creating a multi-functional material that is both semiconducting and fluorescent. nih.gov This approach paves the way for applications in bioelectronics and advanced sensors where interfacing with biological systems or other materials is required. nih.gov

Exploration in Supramolecular Chemistry and Molecular Recognition Systems

Beyond covalent polymers, the structural features of this compound and its derivatives are well-suited for building complex supramolecular assemblies and chemosensors.

Thiophene Aldehydes as Building Blocks for Chemosensors

Heterocyclic aldehydes, including those based on thiophene, are excellent platforms for designing optical chemosensors for detecting environmentally and biologically important ions and molecules. mdpi.comuminho.ptresearchgate.net The aldehyde group serves as a convenient point for synthetic elaboration, allowing it to be converted into a receptor unit that can selectively bind to a target analyte. This binding event is then transduced into a measurable optical signal, such as a change in color (colorimetric) or fluorescence (fluorimetric). researchgate.net

For instance, a thiophene aldehyde can be reacted with a compound like malononitrile (B47326) via a Knoevenagel reaction to form a dicyanovinyl derivative. mdpi.com Such derivatives often act as anion chemosensors, where the addition of an anion like cyanide (CN⁻) to the vinyl group disrupts the π-conjugated system, causing a distinct and observable change in the absorption spectrum. mdpi.com Similarly, other derivatives can be designed to detect various metal cations, with one study showing that a thieno[3,2-b]thiophene-based aldehyde exhibited fluorescence quenching in the presence of ions such as Hg²⁺, Fe²⁺, and Cu²⁺. mdpi.com

| Sensor Type | Target Analyte | Sensing Mechanism | Optical Response |

| Dicyanovinyl Derivative | Cyanide (CN⁻) | Nucleophilic addition to the vinyl group | Change in absorption spectrum (Colorimetric) |

| Thieno[3,2-b]thiophene Aldehyde | Hg²⁺, Fe²⁺, Cu²⁺, Pd²⁺, Fe³⁺, Al³⁺ | Analyte-induced aggregation or interaction | Fluorescence quenching (Fluorimetric) |

Self-Assembly and Ordered Structures

The formation of well-ordered structures through self-assembly is crucial for optimizing the performance of organic electronic materials. The molecular structure of this compound derivatives can facilitate ordered packing in the solid state. The planar and rigid nature of the bithiophene backbone promotes π-π stacking, a key intermolecular interaction that creates pathways for efficient charge transport between molecules. ulb.ac.be

Furthermore, the polarity of the aldehyde group, or derivatives synthesized from it, can introduce other non-covalent interactions like hydrogen bonding or dipole-dipole interactions. acs.org These directed interactions can guide the self-assembly process, leading to the formation of highly crystalline domains or other ordered morphologies. The nature of the solid-state packing profoundly influences the charge-carrier mobility of the material. ulb.ac.be By carefully designing the molecular structure, it is possible to control the self-assembly process and thereby enhance the electronic properties of the resulting thin films for device applications.

Precursors for Advanced Heterocyclic Compounds with Tunable Properties

The inherent reactivity of the aldehyde group in this compound allows for its facile conversion into a diverse array of more complex heterocyclic systems. This strategic functionalization is a key avenue for tuning the material's properties for specific applications in organic electronics.

A primary method for extending the π-conjugation and introducing new functionalities is through condensation reactions. For instance, the Claisen-Schmidt condensation of this compound with various substituted acetophenones leads to the formation of chalcones. These α,β-unsaturated ketone derivatives are themselves an important class of photoactive and biologically active molecules. Research has demonstrated that the introduction of different substituents on the phenyl ring of the acetophenone (B1666503) allows for the fine-tuning of the resulting chalcone's molecular geometry and electronic properties. nih.govnih.gov For example, the planarity of the molecule, which significantly impacts its packing in the solid state and its electronic communication, can be altered by the choice of substituent. nih.gov

Furthermore, the bithiophene moiety acts as a strong electron donor, making this compound an ideal starting material for the synthesis of donor-acceptor (D-A) type chromophores. These materials are of great interest for applications in nonlinear optics and as active components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By reacting the aldehyde with various electron-accepting groups, researchers can create molecules with tailored intramolecular charge transfer (ICT) characteristics. The strength of the acceptor group and the nature of the π-conjugated bridge connecting the donor and acceptor moieties are critical parameters that can be systematically varied to control the absorption and emission properties of the resulting chromophores.

The table below summarizes examples of how modifications to the core structure of this compound can lead to compounds with tunable properties.

| Modification Reaction | Reactant | Resulting Compound Class | Tunable Properties | Potential Applications |

| Claisen-Schmidt Condensation | Substituted Acetophenones | Chalcones | Molecular Planarity, Crystal Packing, Electronic Absorption | Nonlinear Optics, Organic Semiconductors |

| Knoevenagel Condensation | Active Methylene (B1212753) Compounds | Merocyanine Dyes | Intramolecular Charge Transfer, Absorption/Emission Wavelengths | Organic Photovoltaics, Sensors |

| Schiff Base Formation | Substituted Anilines | Imines (Schiff Bases) | Thermal Stability, Mesomorphic Behavior | Liquid Crystals, Organic Field-Effect Transistors |

Investigation in Liquid Crystalline Materials

The rigid, elongated structure of the 5-(thiophen-2-yl)thiophene unit makes it an attractive mesogenic core for the design of novel liquid crystalline materials. The incorporation of such heterocyclic systems can lead to materials with desirable properties such as broad temperature ranges for liquid crystalline phases and unique optical and electronic characteristics.

One promising strategy involves the synthesis of Schiff bases through the condensation of this compound with various long-chain anilines. The resulting imine linkage extends the molecular length and rigidity, which are key factors for inducing liquid crystallinity. The length and branching of the alkyl or alkoxy chains on the aniline (B41778) component can be systematically varied to tune the mesomorphic properties, such as the clearing point and the type of smectic or nematic phase observed.

The table below outlines the key structural features of thiophene-based compounds and their influence on liquid crystalline properties.

| Structural Feature | Influence on Liquid Crystalline Properties |

| Rigid Thiophene Core | Promotes mesophase formation and thermal stability. |

| Terminal Substituents (e.g., alkyl chains) | Affects melting and clearing points; longer chains can favor smectic phases. |

| Linkage Groups (e.g., imine, ester) | Influences molecular linearity and electronic conjugation, impacting mesophase type. |

| Overall Molecular Shape (e.g., linear, bent) | Determines the packing efficiency and can lead to different liquid crystal phases. |

The investigation of this compound as a precursor for liquid crystalline materials holds significant promise for the development of new materials for advanced display technologies, optical switching devices, and sensors.

Q & A

Basic: What are the standard synthetic routes for 5-(thiophen-2-yl)thiophene-3-carbaldehyde, and how are yields optimized?

Answer:

The synthesis typically involves bromination or cross-coupling reactions. For example, bromination of 5-(thiophen-2-yl)thiophene-2-carbaldehyde with Br₂ in chloroform under reflux (4 hours, Ar atmosphere) yields dibrominated derivatives with 80% efficiency after column chromatography (chloroform/hexane eluent) . For Suzuki-Miyaura couplings, Pd(PPh₃)₂Cl₂ catalysts are used with aryl boronic esters (e.g., 48-hour reactions under N₂, followed by extraction with ethyl acetate and silica gel chromatography), though yields may vary (14–34% in some cases) due to steric hindrance or electronic effects . Yield optimization requires adjusting stoichiometry (e.g., 1.3 equivalents of boronic ester), inert atmosphere maintenance, and solvent selection (e.g., THF for Stille couplings) .

Basic: How is the purity of this compound confirmed post-synthesis?

Answer:

Purity is validated via 1H/13C NMR (e.g., aldehyde proton resonance at δ 9.82–10.03 ppm ), FT-IR (C=O stretch at ~1672 cm⁻¹ ), and HPLC (≥98% purity criteria, as in ). Column chromatography (silica gel, chloroform:hexane gradients) is standard for purification . For novel derivatives, microanalysis (C, H, N, S percentages) and mass spectrometry (e.g., EI-MS for molecular ion confirmation) are essential .

Advanced: How do computational methods like DFT explain the electronic properties of thiophene-carbaldehyde derivatives?

Answer:

Density Functional Theory (DFT) calculations reveal HOMO/LUMO distributions and energy gaps. For example, 2,3-diphenylquinoxaline derivatives with thiophene-carbaldehyde moieties exhibit narrow bandgaps (~2.09–2.20 eV), correlating with visible-light absorption (380–550 nm). Computational workflows (e.g., Gaussian 09 with B3LYP/6-31G* basis sets) predict ionization potentials (−6.20 to −6.45 eV) and electron injection efficiencies (ΔGinject = −0.73 eV), guiding applications in organic photovoltaics . Researchers should validate computational results with cyclic voltammetry and UV-Vis spectroscopy .

Advanced: How can contradictory spectroscopic data (e.g., NMR shifts) in structurally similar derivatives be resolved?

Answer:

Discrepancies arise from solvent effects , substituent electronic environments, or tautomerism. For instance, thiophene-aldehyde protons may shift upfield in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding . To resolve conflicts:

- Compare data across solvents and concentrations.

- Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Cross-reference with crystallographic data (e.g., SHELX-refined structures) .

In , the aldehyde proton at δ 9.82 in CDCl₃ shifts to δ 10.03 in acetone-d₆, highlighting solvent polarity effects .

Advanced: What strategies improve the charge transport properties of thiophene-carbaldehyde-based materials for solar cells?

Answer:

Enhancing charge transport involves:

- Side-chain engineering : Introducing electron-withdrawing groups (e.g., cyanoacrylic acid) to lower LUMO levels, improving electron injection into TiO₂ .

- Conjugation extension : Incorporating carbazole or diphenylamino groups (via Pd-catalyzed couplings) to broaden absorption spectra and reduce recombination .

- Morphology control : Annealing thin films to optimize crystallinity, as seen in derivatives with 0.96 eV open-circuit voltage (Voc) .

Basic: What safety protocols are critical when handling thiophene-carbaldehyde derivatives?

Answer:

- Use glove boxes for air-sensitive reactions (e.g., Stille couplings with tributylstannanes) .

- Avoid exposure to aldehydes (potential irritants) via fume hoods and PPE.

- Quench reactions with 2 M NaOH to neutralize residual Br₂ or acidic byproducts .

Advanced: How do steric effects influence cross-coupling reactions of this compound?

Answer:

Bulky substituents (e.g., 3,4-ethylenedioxythiophene) reduce coupling efficiency due to hindered Pd catalyst access. For example, Stille couplings with 2-(tributylstannyl)ethylenedioxythiophene require 72-hour reactions but yield only 34% . Mitigation strategies:

- Use bulky phosphine ligands (e.g., XPhos) to stabilize Pd intermediates.

- Increase reaction temperature (e.g., reflux in toluene) .

Basic: What are the key applications of this compound in materials science?

Answer:

- Organic photovoltaics (OPVs) : As electron-deficient units in donor-acceptor polymers .

- Electroluminescent materials : In OLEDs, paired with carbazole derivatives for blue emission .

- Sensors : Aldehyde groups enable Schiff base formation for metal ion detection .

Advanced: How do solvent polarity and temperature affect the optical properties of thiophene-carbaldehyde derivatives?

Answer:

Solvent polarity red-shifts absorption maxima (e.g., from 450 nm in hexane to 490 nm in DMF) due to solvatochromism. Temperature-dependent studies (e.g., 25–80°C) reveal aggregation-induced emission (AIE) behavior in THF/water mixtures, critical for designing thermally stable films .

Advanced: What computational tools predict the crystallographic behavior of thiophene-carbaldehyde derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.